An In-Depth Technical Guide to 4,6-dimethyl-1H-indole-2,3-dione
An In-Depth Technical Guide to 4,6-dimethyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dimethyl-1H-indole-2,3-dione, also known as 4,6-dimethylisatin, is a derivative of the versatile heterocyclic scaffold, isatin. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core basic properties of 4,6-dimethyl-1H-indole-2,3-dione, including its physicochemical characteristics, spectral data, and established synthesis routes. Furthermore, it delves into its biological activities with a focus on its potential as an enzyme inhibitor and anticancer agent, supported by detailed experimental protocols for its synthesis, purification, and biological evaluation.
Core Properties of 4,6-dimethyl-1H-indole-2,3-dione
4,6-dimethyl-1H-indole-2,3-dione is a crystalline solid, typically appearing as orange to red crystals.[1] Its core structure consists of an indole ring system with methyl groups substituted at positions 4 and 6, and carbonyl groups at positions 2 and 3.
Physicochemical Properties
The fundamental physicochemical properties of 4,6-dimethyl-1H-indole-2,3-dione are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2][3] |
| Melting Point | 244-248 °C | [1] |
| Boiling Point | Not available | |
| Appearance | Orange to red crystalline solid | [1] |
| Solubility | Limited solubility in water (similar to isatin, ~1.9 g/L at 20°C). Good solubility in polar protic solvents like ethanol and methanol. | [1] |
| pKa | The NH proton has weak acidic character, with a pKa in the range of 10-11 for isatin derivatives. | [1] |
Spectral Data
The structural elucidation of 4,6-dimethyl-1H-indole-2,3-dione is supported by various spectroscopic techniques. The following table summarizes the key spectral data.
| Technique | Key Features and Peaks | Source(s) |
| ¹H NMR | The NH proton typically appears as a singlet in the range of 10.5-11.5 ppm. Aromatic protons are observed in the 6.5-7.8 ppm region. The methyl protons will appear as singlets in the aliphatic region. | [1] |
| ¹³C NMR | Carbonyl carbons (C2 and C3) are expected in the downfield region. Aromatic carbons will appear in the range of 110-150 ppm. Methyl carbons will be in the upfield region. | [4] |
| IR Spectroscopy | Characteristic C=O stretching vibrations for the ketone and amide carbonyls. N-H stretching vibration. | |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |
Synthesis and Purification
The synthesis of 4,6-dimethyl-1H-indole-2,3-dione can be achieved through established methods for isatin synthesis, most notably the Sandmeyer and Stolle syntheses.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a robust and widely used method for preparing isatins from anilines.[5][6][7][8][9] The synthesis involves two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
This protocol is adapted from the general Sandmeyer synthesis for substituted isatins.[6][8]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dimethylphenyl)acetamide
-
In a round-bottom flask, dissolve 3,5-dimethylaniline in a suitable solvent such as aqueous hydrochloric acid.
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Heat the mixture to reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the isonitrosoacetanilide intermediate to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Cyclization to 4,6-dimethyl-1H-indole-2,3-dione
-
Carefully add the dried 2-(hydroxyimino)-N-(3,5-dimethylphenyl)acetamide to pre-heated concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).
-
Stir the mixture until the cyclization is complete, as indicated by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 4,6-dimethyl-1H-indole-2,3-dione.
-
Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry.
Stolle Isatin Synthesis
The Stolle synthesis provides an alternative route to isatins, particularly for N-substituted derivatives.[10][11] It involves the reaction of an aniline with oxalyl chloride to form an intermediate, which is then cyclized using a Lewis acid catalyst.
Caption: Stolle synthesis of 4,6-dimethylisatin.
Purification
The crude 4,6-dimethyl-1H-indole-2,3-dione can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a product of high purity.[12][13] Column chromatography can also be employed for further purification if necessary.[14]
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If the solution is colored, treat it with activated charcoal and filter while hot.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Activities and Signaling Pathways
Isatin and its derivatives exhibit a broad range of biological activities, making them promising candidates for drug development.[15][16]
Enzyme Inhibition
One notable biological activity of 4,6-dimethyl-1H-indole-2,3-dione is its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. While one study indicated weak inhibitory activity for 4,6-dimethyl-1H-indole-2,3-dione, it highlights a potential avenue for further structural optimization to enhance its potency.[1]
This is a generalized protocol for an in vitro IDO1 enzyme inhibition assay.[17][18][19][20]
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, and the test compound (4,6-dimethyl-1H-indole-2,3-dione).
-
Assay Buffer: Potassium phosphate buffer (pH 6.5).
-
Procedure:
-
Pre-incubate the IDO1 enzyme with various concentrations of the test compound in the assay buffer.
-
Initiate the enzymatic reaction by adding L-tryptophan and the co-factors (ascorbic acid, methylene blue, catalase).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding trichloroacetic acid.
-
Heat the mixture to hydrolyze the product, N-formylkynurenine, to kynurenine.
-
Quantify the amount of kynurenine produced, typically by measuring its absorbance at 321 nm or by HPLC.
-
-
Data Analysis: Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the IDO1 enzyme activity.
Anticancer Activity and Signaling Pathways
Isatin derivatives have demonstrated significant anticancer properties against a variety of cancer cell lines.[16][21] Their mechanisms of action are often multi-faceted and involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Isatin-based compounds have been shown to interfere with several critical signaling pathways in cancer cells. These include:
-
Inhibition of Protein Kinases: Many isatin derivatives act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFRs), which are often dysregulated in cancer.[16]
-
Induction of Apoptosis: Isatin derivatives can induce programmed cell death (apoptosis) through the mitochondrial pathway, involving the activation of caspases.[16]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.
The following diagram illustrates the key signaling pathways targeted by isatin derivatives in cancer cells.
Caption: Anticancer signaling pathways of isatin derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 4,6-dimethyl-1H-indole-2,3-dione for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.
Conclusion
4,6-dimethyl-1H-indole-2,3-dione is a synthetically accessible isatin derivative with interesting biological potential. This technical guide has provided a detailed overview of its fundamental properties, synthesis, and biological activities. The information and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this and related isatin compounds. Further research is warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced potency and selectivity against various therapeutic targets.
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(Note: A placeholder image is used. The actual structure has methyl groups at positions 4 and 6 of the indole ring.)